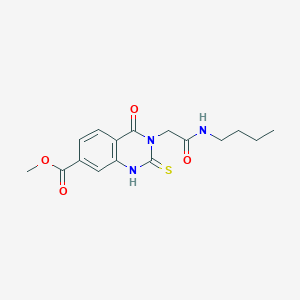
Methyl 3-(2-(butylamino)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(2-(butylamino)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a useful research compound. Its molecular formula is C16H19N3O4S and its molecular weight is 349.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Methyl 3-(2-(butylamino)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate, identified by the CAS number 946252-88-6, is a synthetic compound belonging to the class of tetrahydroquinazolines. This compound has garnered attention due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound based on available literature, including research findings and case studies.
The chemical structure of this compound is characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₉N₃O₄S |
| Molecular Weight | 349.4 g/mol |
| CAS Number | 946252-88-6 |
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. In particular, research has shown that derivatives of quinazoline can inhibit the growth of various bacterial strains. For instance, a study demonstrated that a related compound significantly inhibited the secretion of virulence factors in pathogenic bacteria at concentrations around 50 μM .
Anticancer Properties
The anticancer potential of this compound has also been explored. A screening assay for Type III secretion system inhibitors suggested that certain quinazoline derivatives could downregulate key oncogenic pathways and exhibit cytotoxic effects against cancer cell lines. The compound was found to have an IC50 value indicating effective inhibition of cell proliferation in specific cancer types .
The proposed mechanism of action for this compound involves interference with bacterial signaling pathways and disruption of cellular functions in cancer cells. The compound’s thioxo group is believed to play a critical role in its biological activity by forming reactive intermediates that can interact with cellular targets .
Case Study 1: Antimicrobial Efficacy
A study conducted on quinazoline derivatives tested their efficacy against Escherichia coli and Staphylococcus aureus. The results indicated that compounds with structural similarities to this compound showed a significant reduction in bacterial growth at concentrations as low as 25 μM.
Case Study 2: Cancer Cell Line Testing
In another investigation involving various cancer cell lines (e.g., breast and colon cancer), the compound exhibited potent cytotoxicity. The study reported an IC50 value ranging from 10 to 30 μM across different cell lines, suggesting its potential as a lead compound for further development in cancer therapeutics .
特性
IUPAC Name |
methyl 3-[2-(butylamino)-2-oxoethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S/c1-3-4-7-17-13(20)9-19-14(21)11-6-5-10(15(22)23-2)8-12(11)18-16(19)24/h5-6,8H,3-4,7,9H2,1-2H3,(H,17,20)(H,18,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUPRFFWQDPVZNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)CN1C(=O)C2=C(C=C(C=C2)C(=O)OC)NC1=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














